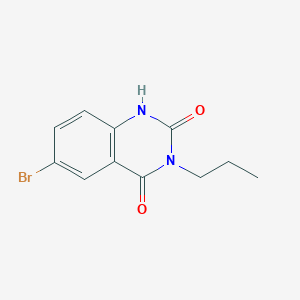
6-bromo-3-propyl-2,4(1H,3H)-quinazolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-bromo-3-propyl-2,4(1H,3H)-quinazolinedione is a useful research compound. Its molecular formula is C11H11BrN2O2 and its molecular weight is 283.125. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-Bromo-3-propyl-2,4(1H,3H)-quinazolinedione is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article focuses on its pharmacological properties, including antimicrobial, anticancer, and antiviral activities, supported by relevant studies and data.
- Molecular Formula : C11H11BrN2O2
- Molecular Weight : 283.12 g/mol
- Structure : The compound features a quinazoline core substituted at the 3-position with a propyl group and at the 6-position with a bromine atom.
Antimicrobial Activity
Quinazolinediones, including this compound, have shown promising antimicrobial properties. Studies have demonstrated their effectiveness against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Quinazolinediones
| Compound | Target Organism | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 15 | 70 |
| Escherichia coli | 12 | 75 | |
| Candida albicans | 11 | 80 |
These results indicate that the compound exhibits moderate activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida albicans .
Antiviral Activity
Recent research has highlighted the potential of quinazolinediones in antiviral applications, particularly against Hepatitis C Virus (HCV). The structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance antiviral potency.
Case Study: Anti-HCV Activity
In a study evaluating various derivatives of quinazoline-2,4(1H,3H)-dione, compounds with specific substitutions showed significant anti-HCV activity:
- Compound EC50 Values :
- 10a : 20.0 μM
- 10b : 13.3 μM
- 10c : 6.4 μM (most potent)
The introduction of phenylpropyl and cyano groups at the N-1 position significantly increased the inhibitory rates against HCV compared to standard drugs like ribavirin .
Anticancer Activity
The anticancer potential of quinazolinediones has also been extensively researched. Various derivatives have demonstrated cytotoxic effects against different cancer cell lines.
Table 2: Anticancer Activity of Quinazolinediones
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| This compound | Hep G2 (liver cancer) | 0.28 |
| MCF-7 (breast cancer) | 0.59 | |
| A16-F10 (melanoma) | Not reported |
These findings suggest that this compound may serve as a lead structure for developing new anticancer agents .
Eigenschaften
IUPAC Name |
6-bromo-3-propyl-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-2-5-14-10(15)8-6-7(12)3-4-9(8)13-11(14)16/h3-4,6H,2,5H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVADXUAFKCYTHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














